aluminium copper dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminium copper dioxide is a compound that combines aluminium, copper, and oxygen. This compound is of interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and environmental remediation. The combination of aluminium and copper oxides results in a material that exhibits interesting thermal, electrical, and catalytic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminium copper dioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of aluminium nitrate and copper nitrate in the presence of a base, followed by calcination at high temperatures to form the desired oxide.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, typically aluminium oxide and copper oxide, are mixed in stoichiometric ratios and heated to temperatures above 800°C. This process ensures the formation of a homogeneous compound with the desired properties.

Analyse Chemischer Reaktionen

Types of Reactions: Aluminium copper dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: In the presence of oxygen or other oxidizing agents, this compound can undergo further oxidation to form higher oxides.

Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce this compound to its metallic components.

Substitution: In the presence of halogens or other reactive species, substitution reactions can occur, leading to the formation of halide compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aluminium oxide and copper oxide, while reduction can yield metallic aluminium and copper.

Wissenschaftliche Forschungsanwendungen

Aluminium copper dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide and the oxidation of organic compounds.

Biology: Research is ongoing into its potential use in biological systems, particularly in the development of antimicrobial agents.

Medicine: this compound is being explored for its potential in drug delivery systems and as a component in medical imaging.

Industry: It is used in the production of advanced materials, including ceramics and composites, due to its thermal stability and mechanical properties.

Wirkmechanismus

The mechanism by which aluminium copper dioxide exerts its effects is largely dependent on its catalytic properties. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, its antimicrobial properties are thought to result from the generation of reactive oxygen species, which can damage bacterial cell walls and membranes.

Vergleich Mit ähnlichen Verbindungen

Aluminium Oxide: Known for its high thermal stability and use in ceramics and refractories.

Copper Oxide: Widely used in catalysis and as a pigment in ceramics and glass.

Aluminium Copper Alloy: Used in aerospace and automotive industries due to its strength and lightweight properties.

Uniqueness: Aluminium copper dioxide is unique in that it combines the properties of both aluminium and copper oxides, resulting in a material with enhanced catalytic and thermal properties. This makes it particularly valuable in applications requiring high-performance materials with specific catalytic functions.

Eigenschaften

CAS-Nummer |

12250-93-0 |

|---|---|

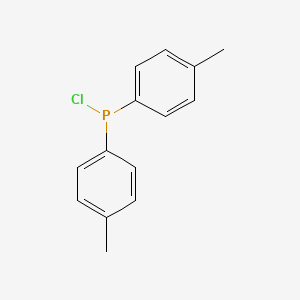

Molekularformel |

AlCuO2 |

Molekulargewicht |

122.53 g/mol |

IUPAC-Name |

aluminum;copper(1+);oxygen(2-) |

InChI |

InChI=1S/Al.Cu.2O/q+3;+1;2*-2 |

InChI-Schlüssel |

ZGNMHLIUGNCQDY-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[Al+3].[Cu+] |

Synonyme |

aluminium copper dioxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.